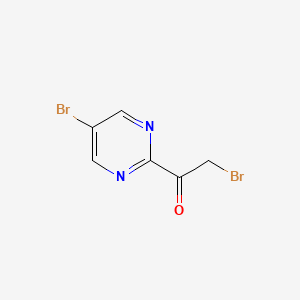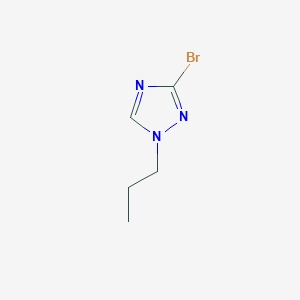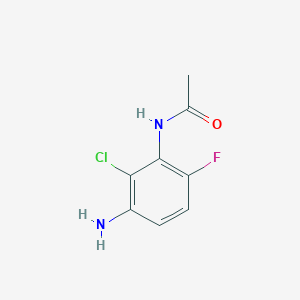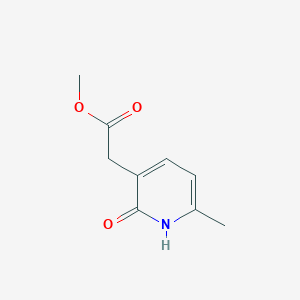
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid typically involves the use of starting materials such as 2-vinylbenzaldehyde and an appropriate amino acid precursor. One common method involves the condensation of 2-vinylbenzaldehyde with an amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-vinylbenzoic acid or 2-vinylbenzaldehyde.
Reduction: Formation of 2-ethylphenyl derivatives.
Substitution: Formation of N-substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group may participate in binding interactions, while the amino acid moiety can influence the compound’s overall activity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3-phenylpropanoic acid: Lacks the vinyl group, resulting in different chemical properties and reactivity.
(2S)-2-Amino-3-(2-ethylphenyl)propanoic acid: Contains an ethyl group instead of a vinyl group, affecting its chemical behavior and applications.
Uniqueness
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in research and industry.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
Clave InChI |
KKPWKZXSGILNKP-JTQLQIEISA-N |
SMILES isomérico |
C=CC1=CC=CC=C1C[C@@H](C(=O)O)N |
SMILES canónico |
C=CC1=CC=CC=C1CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


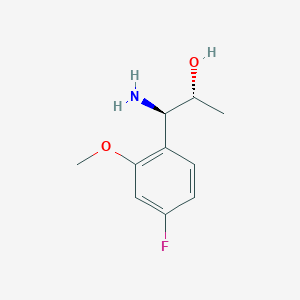
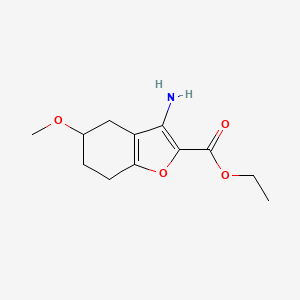


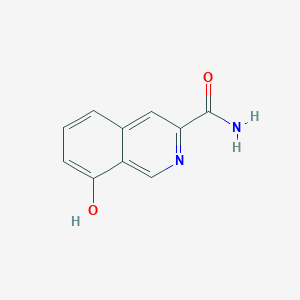
![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
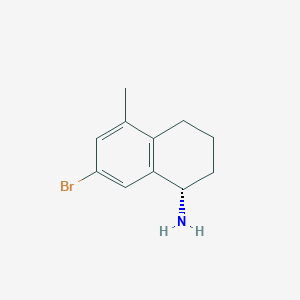
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
